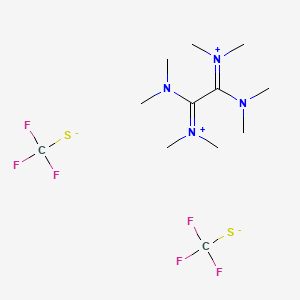
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate
説明
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate is a useful research compound. Its molecular formula is C12H24F6N4S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate (CAS: 296777-47-4) is a complex organic compound with significant biological implications. Its structure features a tetrakis(dimethylamino) backbone and bis(trifluoromethanethiolate) moieties, which contribute to its unique properties and biological activities.
Chemical Structure and Properties
The compound has the molecular formula CHFNS, with a molecular weight of 402.47 g/mol. The presence of fluorinated groups enhances its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 402.47 g/mol |
| CAS Number | 296777-47-4 |
Synthesis
The synthesis of this compound typically involves the reaction of tetrakis(dimethylamino)ethylene with trifluoromethanethiolates under controlled conditions. This process results in the formation of stable salts that exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that compounds containing dimethylamino groups often exhibit antimicrobial properties. The cationic nature of 1,1,2,2-tetrakis(dimethylamino)ethane derivatives allows them to interact with microbial membranes, leading to disruption and cell death. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it induces apoptosis through the activation of specific cellular pathways. For instance, studies have shown that derivatives can inhibit cell proliferation in human cancer cells by inducing DNA damage and activating apoptotic signals.
Case Study: Cancer Treatment
A notable case involved the evaluation of a related compound's efficacy against microsatellite instability (MSI)-high colorectal cancer cells. The compound was found to selectively induce apoptosis in these cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific molecular pathways involved in cancer cell survival.
The mechanism by which this compound exerts its biological effects may involve:
- Membrane Disruption : The cationic nature allows for interaction with negatively charged microbial membranes.
- DNA Interaction : Potential intercalation into DNA or interference with replication processes.
- Signal Pathway Modulation : Activation of apoptotic pathways leading to cell death.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds. These studies highlight how modifications in the chemical structure can significantly influence biological activity.
特性
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;trifluoromethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2CHF3S/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;2*2-1(3,4)5/h1-8H3;2*5H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKXDBBUVVKTP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.C(F)(F)(F)[S-].C(F)(F)(F)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443267 | |
| Record name | 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296777-47-4 | |
| Record name | 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) bis trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















